molecular formula C7H14Br2O2 B3250924 1,3-Dibromo-2,2-diethoxypropane CAS No. 20599-02-4

1,3-Dibromo-2,2-diethoxypropane

Cat. No.: B3250924
CAS No.: 20599-02-4
M. Wt: 289.99 g/mol
InChI Key: UWSQWJNOWSFFDS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-diethoxypropane is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C5H10Br2O2 and a molecular weight of 261.94 .


Synthesis Analysis

The synthesis of this compound involves a reaction with bromine at 0 - 20°C for 15 hours . The reaction is stirred with warming for 15 hours . Another synthesis method involves adding bromine to a stirring solution of compound in methanol at 0°C .


Molecular Structure Analysis

The SMILES string for this compound is COC(CBr)(CBr)OC . The InChI key is CPAHOXOBYHMHDT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 261.94 . It is soluble in methanol . The compound is a white crystalline powder .

Safety and Hazards

1,3-Dibromo-2,2-diethoxypropane is classified as a combustible solid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1,3-dibromo-2,2-diethoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2O2/c1-3-10-7(5-8,6-9)11-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSQWJNOWSFFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)(CBr)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304493
Record name 1,3-Dibromo-2,2-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20599-02-4
Record name 1,3-Dibromo-2,2-diethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20599-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2,2-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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